Trifluorométhanesulfonate de bismuth(III)

Vue d'ensemble

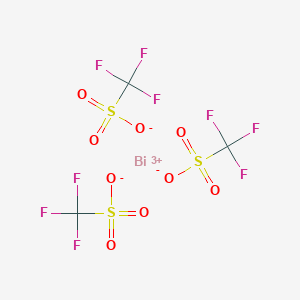

Description

Bismuth(III) trifluoromethanesulfonate, commonly referred to as BTFMS, is an organosulfur compound with the chemical formula Bi(CF3SO3)3. It is a white, crystalline solid that is soluble in water and most organic solvents. BTFMS is a widely used reagent in organic synthesis, as it is a powerful oxidizing agent, and is also used in analytical chemistry and biochemistry.

Applications De Recherche Scientifique

Catalyseur pour les réactions de glycosylation

Le trifluorométhanesulfonate de bismuth(III) a été identifié comme un catalyseur efficace pour l'activation des halogénures de glycosyle . Ceci est particulièrement important dans la synthèse des glucides complexes, qui sont cruciaux dans les processus biologiques et le développement de médicaments. Le composé facilite la glycosidation de divers halogénures de glucosyle, galactosyle et mannosyle protégés avec différentes classes d'accepteurs de glycosyle. Son efficacité est mise en évidence par le fait que la plupart des réactions se terminent en une heure en utilisant seulement une concentration de 35% du catalyseur .

Déprotection des acétals

En synthèse organique, les groupes protecteurs comme les acétals sont souvent utilisés pour masquer les groupes fonctionnels réactifs au cours d'une séquence de réactions. Le trifluorométhanesulfonate de bismuth(III) sert de réactif doux et efficace pour la déprotection des acétals . Cette application est essentielle pour la construction progressive de molécules organiques complexes, où une déprotection sélective est nécessaire.

Clivage des dérivés tert-butoxy

Le composé est également utilisé pour le clivage des dérivés 2-tert-butoxy de thiophènes et de furannes . Ce processus est important pour la synthèse de composés hétérocycliques, qui sont un élément structurel clé dans de nombreux produits pharmaceutiques et agrochimiques.

Allylation des acétals

Le trifluorométhanesulfonate de bismuth(III) aide à l'allylation des acétals pour former des éthers homoallyliques . Cette réaction est précieuse dans le domaine de la chimie organique synthétique, car les éthers homoallyliques servent de précurseurs à un large éventail d'autres groupes fonctionnels et peuvent conduire à la formation d'architectures moléculaires complexes.

Acylation et sulfonylation de Friedel-Crafts

Comme alternative non corrosive à l'acide triflique, le trifluorométhanesulfonate de bismuth(III) est utilisé dans l'acylation et la sulfonylation de Friedel-Crafts des arènes . Ces réactions sont fondamentales dans la modification des composés aromatiques, qui sont omniprésents dans les produits chimiques et les produits pharmaceutiques.

Substitution des alcools par des sulfonamides et des carboxamides

Le composé catalyse la substitution directe des alcools allyliques, propargyliques et benzyliques par des sulfonamides, des carbamates et des carboxamides . Cette transformation est particulièrement utile en chimie médicinale pour la modification des molécules médicamenteuses afin d'améliorer leurs propriétés pharmacologiques.

Mécanisme D'action

Target of Action

Bismuth(III) trifluoromethanesulfonate, also known as Bismuth triflate, primarily targets glycosyl halides and acetophenones . It also interacts with allylic, propargylic, and benzylic alcohols . These compounds play crucial roles in various biochemical reactions.

Mode of Action

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several reactions. It promotes the deprotection of acetals , the cleavage of 2-tert-butoxy derivatives of thiophenes and furans , and the allylation of acetals to form homoallyl ethers . It also catalyzes the direct substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides .

Biochemical Pathways

The compound is involved in the glycosidation of differentially protected glucosyl, galactosyl, and mannosyl halides with many classes of glycosyl acceptors . It also catalyzes the cyclotrimerization of acetophenones into 1,3,5-triarylbenzenes . These reactions are part of larger biochemical pathways that contribute to various biological processes.

Result of Action

The action of Bismuth(III) trifluoromethanesulfonate results in the formation of homoallyl ethers from acetals , the activation of glycosyl bromides and glycosyl chlorides , and the production of 1,3,5-triarylbenzenes from acetophenones . These products have various applications in chemical and pharmaceutical industries.

Action Environment

The efficacy and stability of Bismuth(III) trifluoromethanesulfonate can be influenced by environmental factors such as temperature, light, and the presence of other chemicals. It is known to be an eco-friendly Lewis acid and is stable under green and light conditions . .

Safety and Hazards

Bismuth(III) trifluoromethanesulfonate should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when there is a risk of exposure . Use it in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .

Propriétés

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Bismuth(III) trifluoromethanesulfonate as a catalyst?

A1: Bismuth(III) trifluoromethanesulfonate offers several advantages as a catalyst:

- High catalytic activity: It demonstrates remarkable activity in various organic reactions, including Friedel-Crafts acylations [], epoxide ring-opening reactions [, ], and glycosidations [].

- Mild reaction conditions: Many reactions proceed efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, ]

- Chemoselectivity: Bi(OTf)₃ exhibits excellent chemoselectivity, allowing for targeted transformations even in the presence of sensitive functional groups. []

- Recoverability and reusability: In some cases, Bi(OTf)₃ can be recovered and reused, enhancing its cost-effectiveness and reducing waste. []

Q2: Can you provide examples of reactions catalyzed by Bismuth(III) trifluoromethanesulfonate?

A2: Bismuth(III) trifluoromethanesulfonate catalyzes a wide array of reactions, including:

- Cyclotrimerization of acetophenones: It efficiently converts acetophenones into 1,3,5-triarylbenzenes, valuable building blocks in organic synthesis. [, ]

- Ring-opening of epoxides: Bi(OTf)₃ mediates the ring-opening of epoxides with various nucleophiles, providing access to valuable synthetic intermediates. [, , ]

- Friedel-Crafts acylations: It catalyzes Friedel-Crafts acylations of aromatic compounds, a fundamental reaction for introducing acyl groups onto aromatic rings. [, ]

- Glycosylations: Bi(OTf)₃ activates glycosyl halides, facilitating the formation of glycosidic bonds, crucial in carbohydrate chemistry. []

Q3: How does Bismuth(III) trifluoromethanesulfonate interact with substrates during catalysis?

A3: Bismuth(III) trifluoromethanesulfonate acts as a Lewis acid catalyst, coordinating to electron-rich species such as carbonyl oxygen or epoxide oxygen atoms. This coordination enhances the electrophilicity of the carbonyl carbon or the epoxide ring, making them more susceptible to nucleophilic attack. [, ]

Q4: Are there any limitations associated with the use of Bismuth(III) trifluoromethanesulfonate?

A4: While generally considered a mild and efficient catalyst, Bismuth(III) trifluoromethanesulfonate has a few limitations:

- Moisture sensitivity: It is hygroscopic and should be handled under anhydrous conditions to maintain its catalytic activity. []

- Limited substrate scope in some reactions: The substrate scope for certain reactions, like the sulfonylation of arenes, might be limited compared to other catalysts. []

Q5: What is the molecular formula and weight of Bismuth(III) trifluoromethanesulfonate?

A5: The molecular formula of Bismuth(III) trifluoromethanesulfonate is Bi(OSO₂CF₃)₃, and its molecular weight is 656.19 g/mol. []

Q6: What are the safety considerations when handling Bismuth(III) trifluoromethanesulfonate?

A7: Bismuth(III) trifluoromethanesulfonate should be handled with care as it is hygroscopic and can cause skin and eye irritation. Proper laboratory practices, including wearing appropriate personal protective equipment, should be followed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)